molecular formula C20H18FN3O3 B3000979 6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203193-19-4

6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B3000979
CAS No.: 1203193-19-4
M. Wt: 367.38
InChI Key: FEOUZWUCPSEPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O3 and its molecular weight is 367.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Human Neutrophil Elastase

6-(4-fluorobenzyl)-4-(4-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has been studied for its potential as an inhibitor of human neutrophil elastase (HNE). This inhibition is significant for treating diseases or conditions involving HNE activity, potentially including pulmonary applications via inhalation (Expert Opinion on Therapeutic Patents, 2009).

Synthesis and Herbicidal Activities

Research indicates that compounds structurally related to this compound display herbicidal activities. Specifically, 3-(4-fluorobenzyl)-6-trifluoromethyl)pyrimidine-2,4(1H,3H)-dione showed 98% herbicidal activity against Brassica napus at certain concentrations, suggesting its potential application in agriculture (Chinese Journal of Synthetic Chemistry, 2013).

Synthesis and Structural Analysis

The compound has been a subject of study in the synthesis of novel heterocycle derivatives. Specifically, similar structures involving hydroxybenzoylpyrido pyrimidine heterocycle derivatives were synthesized and analyzed using various spectral techniques and computational methods. This research contributes to the understanding of electronic structures and reactivity of such compounds, which can be foundational for further applications (RSC Advances, 2019).

Conversion to Antithrombotic Compounds

Another application includes the synthesis of antithrombotic compounds from related structures. 6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione, a compound with a similar structure, showed promising antithrombotic properties with cerebral and peripheral effects (Journal of Heterocyclic Chemistry, 1994).

Development of Organic Optoelectronic Materials

Derivatives of similar structures have been synthesized and characterized for their potential in the development of novel organic optoelectronic materials. These studies involve understanding the optical properties of these compounds under different conditions, which can have significant implications in the field of materials science (Dyes and Pigments, 2014).

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-23-16-11-24(10-12-2-6-14(21)7-3-12)19(26)17(16)18(22-20(23)27)13-4-8-15(25)9-5-13/h2-9,18,25H,10-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOUZWUCPSEPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.